2,4-Dimethyl-5-nitro-1H-imidazole
Description
Properties
IUPAC Name |
2,4-dimethyl-5-nitro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-5(8(9)10)7-4(2)6-3/h1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAXKCXOBZGQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=N1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198047 | |
| Record name | 2,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49780-25-8 | |
| Record name | Imidazole, 2,4-dimethyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049780258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,4-Dimethyl-5-nitro-1H-imidazole typically involves the nitration of 2,4-dimethylimidazole. This process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the imidazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,4-Dimethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives and other functionalized imidazoles.
Scientific Research Applications
Chemical Synthesis
The compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Cross-Coupling Reactions : It is often involved in Suzuki-Miyaura and Sonogashira reactions, facilitating the formation of complex molecules. These reactions have been optimized to produce 2,4-disubstituted derivatives that exhibit significant antibacterial and antiparasitic properties .
- Functionalization : The nitro group at the 5-position enhances the compound's reactivity, enabling further functionalization to create novel derivatives with tailored properties. Research has demonstrated the high functionalization potential of 5-nitroimidazole derivatives .
Antimicrobial Properties
2,4-Dimethyl-5-nitro-1H-imidazole exhibits significant antimicrobial activity against a range of pathogens:
- Protozoan Infections : It is structurally related to well-known drugs like metronidazole, which is effective against protozoan infections such as Trichomonas vaginalis and Giardia intestinalis. Studies indicate that derivatives of this compound can potentially overcome resistance seen with traditional treatments .
- Anaerobic Bacteria : The compound is effective against anaerobic bacteria, making it a candidate for treating infections caused by organisms like Bacteroides fragilis. Its mechanism involves inhibiting nucleic acid synthesis in these pathogens .
Anticancer Potential
Recent research has highlighted the anticancer properties of nitroimidazole derivatives. The ability of these compounds to induce hypoxia-selective cytotoxicity makes them valuable in cancer treatment:
- Pimonidazole : A derivative used as a hypoxia marker in tumors has shown promise in enhancing the efficacy of radiotherapy by selectively targeting hypoxic tumor cells .
Synthesis and Evaluation of Derivatives
A study conducted on the synthesis of 2,4-disubstituted 5-nitroimidazoles demonstrated their broad-spectrum activity against various pathogens. The derivatives were synthesized via regioselective cross-coupling methods and evaluated for their biological activity against resistant strains of protozoa .
Safety and Efficacy Studies
Research has also focused on the safety profiles of these compounds, particularly concerning mutagenicity. It was found that certain modifications can reduce mutagenic effects while maintaining or enhancing antimicrobial efficacy . This aspect is crucial for developing safer therapeutic agents.
Data Summary Table
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Involved in Suzuki-Miyaura reactions |
| Antimicrobial | Treatment for protozoan infections | Effective against Trichomonas and Giardia |
| Anaerobic bacterial infections | Active against Bacteroides fragilis | |
| Anticancer | Hypoxia-selective cytotoxicity | Enhances radiotherapy effectiveness |
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-nitro-1H-imidazole involves the bioactivation of the nitro group. This process generates reactive nitrogen species, such as nitric oxide, which can interact with various molecular targets within cells . These interactions can disrupt cellular processes, leading to antimicrobial and antiparasitic effects.
Comparison with Similar Compounds
Structural Features :
- The nitro group at position 5 enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Methyl groups at positions 2 and 4 contribute steric hindrance, influencing regioselectivity in subsequent reactions .
To contextualize the properties and applications of 2,4-dimethyl-5-nitro-1H-imidazole, the following structurally related imidazole derivatives are compared (Table 1):
Key Findings :
Substituent Effects on Reactivity :
- Nitro Group : Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., in this compound) .
- Halogenation : Iodo derivatives (e.g., 4-iodo-1,2-dimethyl-5-nitro-1H-imidazole) exhibit enhanced reactivity in cross-coupling reactions due to the iodine atom’s polarizability .
- Sulfonyl Groups : Improve thermal stability and solubility in polar solvents (e.g., 1-methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole) .
Synthetic Methodologies :
- Chlorination : Utilized for introducing chloromethyl groups in precursors (e.g., ), but may require rigorous purification .
- Multicomponent Reactions : Efficient for generating polysubstituted imidazoles (e.g., ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate) with high regioselectivity .
Biological and Pharmacological Relevance: Fluorobenzyl and thioether substituents (e.g., 2-ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole) correlate with antimicrobial activity, as seen in IR and NMR data .
Physical Properties :
Biological Activity
2,4-Dimethyl-5-nitro-1H-imidazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, applications, and relevant research findings.
Overview of this compound
This compound features a nitro group at the 5-position of the imidazole ring, which is crucial for its biological reactivity. The compound is synthesized through the nitration of 2,4-dimethylimidazole using a mixture of nitric and sulfuric acids. Its structure allows it to participate in various chemical reactions, enhancing its utility in scientific research.
The mechanism of action for this compound primarily involves the bioactivation of the nitro group. This activation leads to the generation of reactive nitrogen species (RNS), such as nitric oxide, which can interact with cellular components, leading to antimicrobial and antiparasitic effects .
Key Mechanisms:
- Reduction : The nitro group can be reduced to form reactive intermediates that bind covalently to DNA and other biomolecules, causing cellular damage .
- Electrophilic Interactions : The compound's structure allows it to engage in electrophilic substitution reactions, facilitating further functionalization and enhancing its biological profile.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including protozoa and anaerobic bacteria. Notably, it has shown activity comparable to metronidazole against Trichomonas vaginalis, with an IC50 value of 0.5 µg/mL compared to metronidazole's 2 µg/mL .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. Research indicates that modifications to the imidazole ring can enhance selectivity and potency against various protozoan infections. For instance, derivatives have been developed that maintain low toxicity toward human cells while exhibiting high efficacy against parasites .
Anticancer Potential
Recent studies suggest that nitroimidazoles may possess anticancer properties due to their ability to generate reactive species that can induce oxidative stress in cancer cells. This potential is still under investigation but represents an exciting area for future research .
Case Studies
Several studies have highlighted the effectiveness of this compound derivatives in treating infections resistant to conventional therapies:
- Study on Trichomonas vaginalis : A derivative was found to be four times as active as metronidazole against this pathogen .
- Resistance Mechanisms : Research has explored how certain strains develop resistance to nitroimidazoles and how new derivatives can overcome this resistance by modifying their chemical structure .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 2,4-Dimethyl-5-nitro-1H-imidazole to maximize yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using imidazole precursors and nitro-functionalized reagents. Elevated temperatures (80–100°C) in polar aprotic solvents like DMSO or DMF, with bases such as KOH, are critical for efficient nitro group introduction and alkylation. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Determines hydrogen and carbon environments (e.g., nitro group at δ 8.5–9.0 ppm in H NMR; C-NO signals at ~140–150 ppm in C NMR) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H] peak at m/z 170.1) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NO stretching at 1520–1350 cm) .
- X-ray Crystallography : Resolves 3D structure; SHELX software refines crystallographic data for accuracy .
Q. How does the nitro group influence the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C. HPLC analysis at intervals monitors degradation. The nitro group enhances stability in acidic conditions but increases susceptibility to alkaline hydrolysis. Thermal gravimetric analysis (TGA) confirms decomposition temperatures (~200°C) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsional conformations. For example, nitro group orientation and methyl substituent steric effects are quantified. High-resolution data (R-factor < 0.05) validate hydrogen-bonding networks critical for solid-state packing .
Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity in this compound analogs?
- Methodological Answer :
-
Derivative Synthesis : Modify substituents (e.g., halogens, aryl groups) via TDAE-mediated alkylation .
-
Biological Assays : Test minimum inhibitory concentration (MIC) against E. coli and C. albicans (e.g., MIC = 16–32 µg/mL) .
-
Data Analysis : Correlate substituent electron-withdrawing/donating effects with activity using Hammett plots or computational models .
Substituent MIC (µg/mL) Activity Trend -NO 16 High antibacterial -Cl 32 Moderate antifungal -OCH >64 Low activity
Q. How do computational methods aid in designing novel this compound analogs with enhanced pharmacological properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., bacterial nitroreductases).
- QSAR Modeling : Develop regression models linking molecular descriptors (logP, polar surface area) to bioactivity .
- Retrosynthetic Planning : AI tools (e.g., Pistachio) propose feasible synthetic routes for novel analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
